1-(3-Chloropyrazin-2-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-7(11)2-6-14/h3-4,7H,1-2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOLAGXVIILYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methodology
Starting Materials and Key Intermediates
- 2,3-Dichloropyrazine : A pivotal starting material for introducing the chloropyrazinyl fragment.
- Diaryl Imines : Prepared via condensation reactions, these intermediates facilitate selective substitution on the pyrazine ring.
- Piperidin-4-amine or protected derivatives : Serve as the nucleophilic partner for coupling.
Stepwise Synthetic Route
Step (a): Preparation of Diaryl Imine
- Diaryl imines are synthesized by reacting appropriate aldehydes with diphenylmethanamine derivatives.
- Reaction conditions typically involve mild bases such as diisopropylethylamine or triethylamine.
- The reaction is carried out in solvents like dimethylformamide (DMF) at temperatures ranging from 20°C to 130°C.
Step (b): Coupling of Diaryl Imine with 2,3-Dichloropyrazine
- The diaryl imine product is reacted with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate or cesium carbonate.
- This nucleophilic aromatic substitution occurs preferentially at the 2-position of the pyrazine ring.
- The reaction is typically performed in DMF or similar polar aprotic solvents at atmospheric pressure.
- Equimolar or slightly excess amounts of reactants are employed to drive the reaction to completion.
Step (c): Hydrolysis to Obtain 1-(3-Chloropyrazin-2-yl)piperidin-4-amine
- The coupled product undergoes hydrolysis under acidic or basic conditions.
- Acidic hydrolysis employs hydrochloric acid (HCl), trifluoroacetic acid (TFA), acetic acid, or sulfuric acid.
- Basic hydrolysis uses sodium hydroxide, potassium hydroxide, or lithium hydroxide.
- Hydrolysis conditions are optimized to cleave the imine protecting group and liberate the free amine.
- The reaction temperature is controlled between -40°C and 60°C, preferably 0°C to 40°C, to maximize yield and purity.
Alternative Amination Route
- In some processes, direct amination of halogenated pyrazine intermediates with ammonia under pressure (e.g., 4.5 bar) at elevated temperatures (around 110°C) is employed to introduce the amino group on the pyrazine ring.
- This method avoids the need for halomethyl pyrazine intermediates, which are lacrymatory and difficult to handle.
Reaction Conditions and Solvents
- Bases: Potassium carbonate, cesium carbonate, triethylamine, diisopropylethylamine.
- Acids: HCl (preferred), TFA, acetic acid, sulfuric acid.
- Solvents: DMF (preferred), tetrahydrofuran (THF), dichloromethane (CH2Cl2), chloroform (CHCl3), toluene, methanol with HCl.
- Temperature: Generally between -40°C and 130°C depending on the step.
- Pressure: Atmospheric pressure is common; elevated pressures used in amination steps.
Summary of Preparation Method Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| (a) Diaryl Imine Formation | Aldehyde + diphenylmethanamine, base (DIEA, Et3N) | DMF | 20°C to 130°C | Formation of imine intermediate |
| (b) Coupling | Diaryl imine + 2,3-dichloropyrazine, base (K2CO3, Cs2CO3) | DMF or similar | 20°C to 130°C | Nucleophilic aromatic substitution |
| (c) Hydrolysis | Acid (HCl, TFA) or base (NaOH, KOH) | Water, CH2Cl2, MeOH/HCl | -40°C to 60°C (preferably 0-40°C) | Removal of protecting groups, release of amine |
| Alternative Amination | Halogenated pyrazine + NH3 under pressure | DMF or suitable solvent | ~110°C, 4.5 bar | Direct amination to introduce amino group |
Research Findings and Yields
- The overall yield of the process from 2,3-dichloropyrazine to this compound is reported to be at least 50% under optimized conditions.
- The use of diaryl imine intermediates avoids the formation of lacrymatory halomethyl pyrazine, enhancing safety and selectivity.
- Hydrolysis steps are critical for achieving high purity and yield; choice of acid/base and solvent significantly affects the outcome.
- The process is adaptable to scale-up due to mild reaction conditions and readily available reagents.
Advantages of the Described Methods
- Avoidance of hazardous intermediates such as halomethyl pyrazines.
- Use of common reagents and bases that are cost-effective and industrially viable.
- Flexibility in reaction conditions to optimize yield and purity.
- Potential for adaptation to continuous flow or large-scale batch synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyrazin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding oxide.
Scientific Research Applications
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)piperidin-4-amine has several notable applications in scientific research:
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent, particularly in:
- Cancer Research : Preliminary studies indicate that it exhibits significant activity against certain cancer cell lines, suggesting its role as an anticancer agent.
- Neurological Disorders : Its structural features suggest potential interactions with receptors involved in neurological processes, making it a candidate for further exploration in neuropharmacology.
Enzyme Inhibition Studies
Research has shown that this compound can act as an inhibitor in various enzymatic pathways. Interaction studies have focused on its binding affinity to specific biological targets, employing techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These studies indicate favorable interactions with targets relevant to cancer and neurodegenerative diseases.
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. |
| Neuroactive | Potential interactions with neurotransmitter receptors. |
| Anti-inflammatory | May modulate inflammatory pathways through enzyme inhibition. |
Case Studies
- In Vitro Studies : Experiments conducted on human cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, involving the upregulation of pro-apoptotic markers such as caspases and NF-kB signaling pathways.
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited unique pharmacological profiles due to its specific substitution pattern, enhancing its binding affinity to therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Pyridine vs. Pyrazine Moieties
A key structural distinction lies in the heterocyclic ring attached to the piperidin-4-amine core. For example:
- 1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9, MW 211.69 g/mol) replaces pyrazine with pyridine, reducing the number of nitrogen atoms in the aromatic ring .
| Property | 1-(3-Chloropyrazin-2-yl)piperidin-4-amine | 1-(3-Chloropyridin-2-yl)piperidin-4-amine |
|---|---|---|
| Heterocycle | Pyrazine (2 N atoms) | Pyridine (1 N atom) |
| Molecular Weight | 198.67 g/mol | 211.69 g/mol |
| Electronic Effects | Stronger electron-deficient ring | Moderate electron deficiency |
Pyridine analogs are more common in drug discovery (e.g., kinase inhibitors), while pyrazine derivatives may offer unique selectivity profiles due to their distinct electronic properties .
Antiviral Activity
- 1-[6-Chloro-3-(3,5-difluorophenyl)quinolin-4-yl]piperidin-4-amine (Compound 10, M+H = 340.2) demonstrates efficacy against HIV-1, attributed to the quinoline core’s planar structure and halogen substituents enhancing target binding . In contrast, the pyrazine moiety in the target compound may favor interactions with different viral targets due to its smaller size and electron-deficient nature.
Enzyme Inhibition
- RB-005 (1-(4-octylphenethyl)piperidin-4-amine) is a selective sphingosine kinase 1 (SphK1) inhibitor (IC₅₀ = 3.6 µM) . Its lipophilic 4-octylphenethyl group enhances membrane permeability, whereas the target compound’s chloropyrazine may improve solubility and reduce off-target effects.
| Compound | Target Enzyme | Key Structural Feature | IC₅₀/Activity |
|---|---|---|---|
| RB-005 | SphK1 | 4-Octylphenethyl chain | 3.6 µM |
| Target Compound | Hypothetical | 3-Chloropyrazine | Not reported |
Triazine and Triazole Derivatives
- 6-Aryl-4-(4-methylpiperidino)-1,3,5-triazin-2-amine derivatives () exhibit antileukemic activity.
- 1-(5-Azanyl-1,2,4-triazol-3-yl)-N-(2-(4-bromophenyl)ethyl)piperidin-4-amine () was studied as an antiasthmatic agent. The triazole ring’s hydrogen-bonding capacity contrasts with pyrazine’s electron-deficient nature, which may reduce metabolic stability but improve target engagement .
Biological Activity
1-(3-Chloropyrazin-2-yl)piperidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring substituted with a chloropyrazine moiety, this compound exhibits significant promise as an inhibitor in various enzymatic pathways, particularly in the context of cancer and neurodegenerative diseases.
- Chemical Formula : CHClN
- Molecular Weight : Approximately 198.68 g/mol
- Structure : The compound features a piperidine ring, which is known for its versatility in drug design, and a chloropyrazine moiety that may enhance its biological activity.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor in various enzymatic pathways. Its structural features suggest interactions with receptors and enzymes implicated in neurological and inflammatory processes. Specific studies have demonstrated its activity against certain cancer cell lines, indicating potential as a therapeutic agent.
Cancer Cell Line Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis has been highlighted, making it a candidate for further investigation in cancer therapy.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 6.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest |
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, modulating their activity and influencing various signaling pathways relevant to cancer and neurodegenerative diseases. Interaction studies suggest favorable binding affinities to targets involved in the PI3K-AKT-mTOR signaling pathway, which is crucial for cell survival and proliferation.
Study 1: Inhibition of PKB
A study exploring the compound's interaction with Protein Kinase B (PKB) revealed that it acts as an ATP-competitive inhibitor. It demonstrated selectivity over closely related kinases, suggesting potential for targeted cancer therapies.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound, assessing its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic signaling.
Synthesis and Modification
The synthesis of this compound typically involves multi-step procedures that allow for high-purity samples suitable for research applications. The unique structure allows modifications that could enhance efficacy or reduce side effects, paving the way for tailored drug design.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| 1-(3-Chloropyridin-2-yl)piperidin-4-amine | CHClN | Contains a pyridine instead of pyrazine |
| N-[3-Chloropyrazin-2-yl]methylpiperidin-4-am | CHClN | Methyl substitution on the piperidine nitrogen |
| 1-(6-Chloropyrazin-2-yl)azepane | CHClN | Features an azepane ring instead of piperidine |
Q & A
Q. Q1: What are the standard synthetic routes for 1-(3-Chloropyrazin-2-yl)piperidin-4-amine?
A: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, 1-(3-chloropyrazin-2-yl)ethanone can react with ammonium acetate and sodium cyanoborohydride in ethanol under reflux, followed by purification via silica gel chromatography (eluent: PE:EtOAc = 3:1) to achieve moderate yields (~43%) . Solvent selection (e.g., MeCN, EtOH) and temperature control (30–50°C) are critical to minimize side reactions.
Advanced Synthesis
Q. Q2: How can reaction conditions be optimized to improve the yield of this compound?
A: Key variables include:
- Catalyst selection : Sodium cyanoborohydride is preferred for reductive amination due to its stability in acidic conditions .
- Solvent systems : Polar aprotic solvents (e.g., MeCN) enhance reaction rates, while EtOH improves solubility of intermediates .
- Temperature gradients : Stepwise heating (30°C → 50°C) reduces byproduct formation.
- Workup protocols : Quenching with H₂O and extraction with EtOAc (3×) followed by Na₂SO₄ drying improves purity . Advanced optimization may involve DOE (Design of Experiments) to balance time, cost, and yield.
Basic Analytical Methods
Q. Q3: What HPLC conditions are suitable for analyzing this compound?
A: A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (adjusted to pH ~2.5) is effective. Detection at 254 nm provides optimal sensitivity. Retention times should be calibrated against reference standards . For initial purity checks, isocratic elution (e.g., 70:30 MeCN:H₂O) is recommended.
Advanced Analytical Methods
Q. Q4: How can LC-MS compatibility be achieved for this compound?
A: Replace phosphoric acid with 0.1% formic acid in the mobile phase to avoid ion suppression in MS. Use electrospray ionization (ESI) in positive ion mode, monitoring for [M+H]⁺ ions (expected m/z ~227). Column temperature should be maintained at 40°C to reduce peak broadening. Validate with spiked samples to confirm limit of detection (LOD < 0.1 µg/mL) .
Biological Applications
Q. Q5: How can researchers design assays to study the interaction of this compound with biological targets?
A:
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to piperidine-sensitive receptors (e.g., GPCRs, kinases) .
- In vitro assays : Perform competitive binding studies with fluorescent probes (e.g., FP assays) or radiolabeled ligands. Include controls with structurally related piperidine derivatives (e.g., 1-(4-Chlorophenyl)piperazine) to assess specificity .
- SAR analysis : Modify the pyrazine or piperidine moieties and correlate changes with activity data .
Purity and Structural Characterization
Q. Q6: What advanced techniques validate the purity and structure of this compound beyond HPLC?
A:
- NMR : ¹H/¹³C NMR (DMSO-d₆) confirms substitution patterns (e.g., pyrazine C-Cl at ~160 ppm in ¹³C).
- HRMS : Exact mass analysis (e.g., Q-TOF) verifies molecular formula (C₉H₁₂ClN₄ requires m/z 227.0695).
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, critical for chiral analogs .
Data Contradictions
Q. Q7: How should researchers address discrepancies in reported synthetic yields (e.g., 43% vs. literature claims of >60%)?
A: Investigate:
- Reagent purity : Trace moisture in NaBH₃CN can reduce efficiency; use freshly opened reagents .
- Reaction monitoring : Employ TLC or inline IR to track intermediate formation (e.g., imine vs. amine).
- Scale effects : Pilot small-scale reactions (1–5 mmol) before scaling up; yields often drop due to mixing inefficiencies .
Safety and Handling
Q. Q8: What precautions are necessary for handling this compound in air-sensitive reactions?
A:
- Storage : Store under argon at –20°C; the amine group is prone to oxidation.
- Workup : Use Schlenk lines for reactions requiring anhydrous conditions. Quench excess reductants (e.g., NaBH₃CN) with acetone before aqueous workup .
- PPE : Wear nitrile gloves and safety goggles; the compound may cause respiratory irritation (refer to SDS for LC50 data) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
